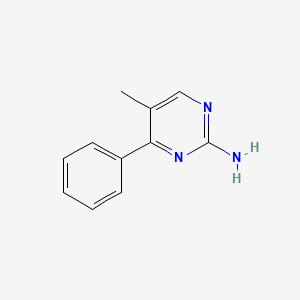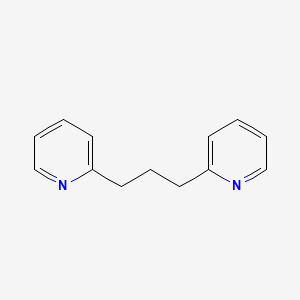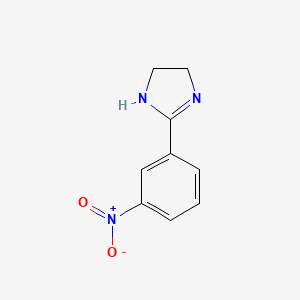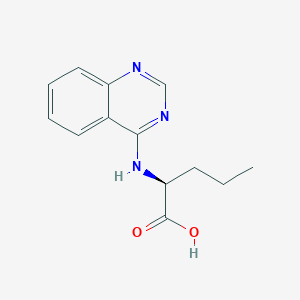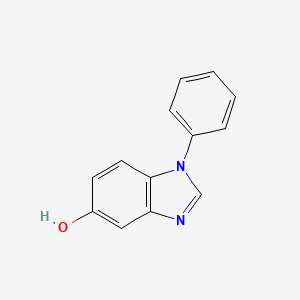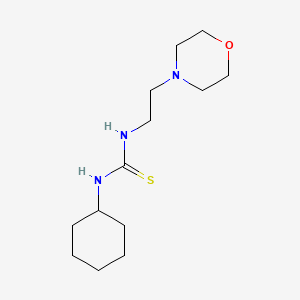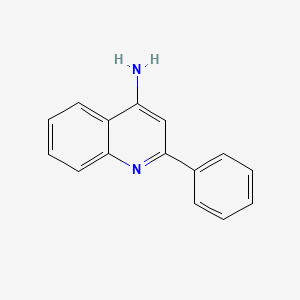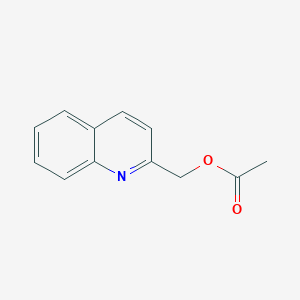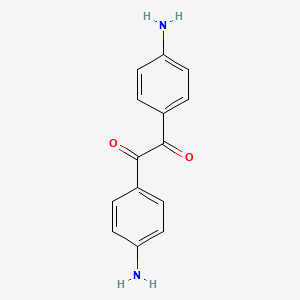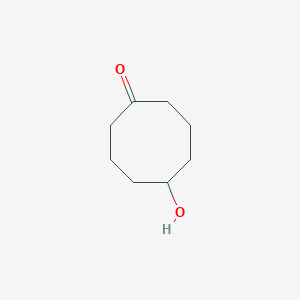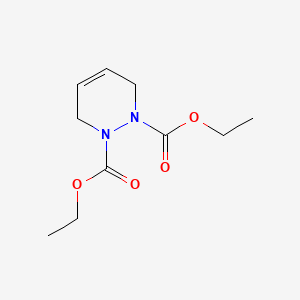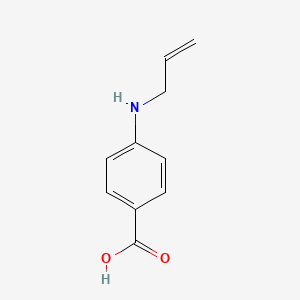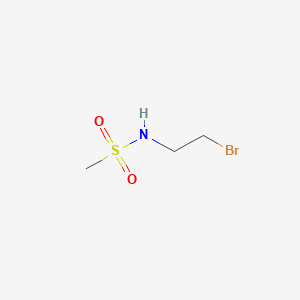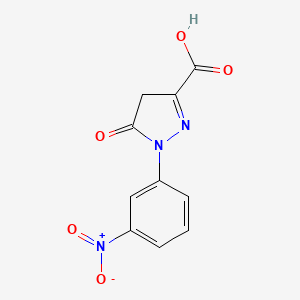
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylic acid group and a nitrophenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Claisen–Schmidt-type Aldol-Crotonic Condensation: This reaction involves the condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones.
Chemical Reactions Analysis
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrazine hydrate, acetic acid, hydrogen gas, and various nucleophiles.
Scientific Research Applications
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities.
Material Science: The compound exhibits luminescent properties, making it useful in the development of luminescent materials.
Chemical Synthesis: It serves as a valuable synthon in the formation of various heterocycles, including pyrimidines and pyridines.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The nitro group in the compound can be reduced to an amino group, which may interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-1H-pyrazole Derivatives: These compounds share a similar pyrazole ring structure but may have different substituents, leading to variations in their biological activities.
Pyridylchalcones: These are intermediates in the synthesis of 4,5-dihydro-1H-pyrazole derivatives and have distinct chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring, carboxylic acid group, and nitrophenyl substituent, which contribute to its diverse biological activities and applications.
Properties
CAS No. |
89-27-0 |
|---|---|
Molecular Formula |
C10H7N3O5 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-2-1-3-7(4-6)13(17)18/h1-4H,5H2,(H,15,16) |
InChI Key |
KAUQEIRKYADRME-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
89-27-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



